Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
Description
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS synonyms: AGN-PC-0N64PC, ALB-H02072210; molecular formula: C₇H₁₃N₂; molecular weight: 125.19 g/mol) is a secondary amine featuring a methyl group attached to the nitrogen atom and a (1-methyl-1H-pyrrol-2-yl)methyl substituent . The pyrrole ring in this compound is substituted with a methyl group at the 1-position, contributing to its electronic and steric properties.
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-8-6-7-4-3-5-9(7)2/h3-5,8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMKVBRHRNHHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26052-09-5 | |
| Record name | methyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-methylpyrrole with formaldehyde and a secondary amine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine":
1. Core Structure and Related Compounds
- (1-Methyl-1H-pyrrol-2-yl)methanamine: This compound, with the formula C6H10N2, is listed in PubChem .
- Pyrrole: Pyrrole is a biologically active scaffold with diverse activities, including cholesterol reduction and antitumor properties. It can inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases. Pyrroles are also components of polymers and dyes and are utilized as catalysts for polymerization, corrosion inhibition, and more .
2. Derivatives and their Applications
It is important to note that the search results largely discuss derivatives and related compounds, rather than "this compound" directly. Here's a summary of these related compounds and their applications:
- N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine derivatives:
- These compounds have potential in medicinal chemistry due to their pyrazole ring and difluoroethyl group, which may interact with biological targets.
- 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has a range of scientific research applications:
- Chemistry: Used as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions.
- Biology: Studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored as a potential therapeutic agent, such as an enzyme inhibitor or receptor modulator.
- Industry: Used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
- This specific compound has demonstrated anticancer activity in in vitro studies, inhibiting cell proliferation in cancer cell lines via apoptosis induction and cell cycle arrest. It also shows antimicrobial properties against specific bacterial strains and may protect neuronal cells from oxidative stress.
3. Research on Related Pyrazoles
- 1,4-diphenyl-1H-pyrazol-3-yl)methanamines have been identified as inhibitors of BVDV and YFV (Yellow Fever Virus) .
- Modification of the molecular scaffold has been planned to identify more active compounds and maintain low cytotoxicity. Potent and selective inhibitors of YFV replication were obtained by replacing the 1-phenyl ring with a 1-phenylsulfonyl moiety .
4. Other related compounds
Mechanism of Action
The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the N-methyl group with bulkier substituents (e.g., isopropyl or 4-fluorobenzyl) increases molecular weight and may enhance lipophilicity, impacting bioavailability .
- Heterocyclic Variations : Compounds with thiazole or pyrazole rings (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibit higher melting points due to increased polarity and hydrogen-bonding capacity .
Key Differences and Challenges
- Synthetic Complexity : Fluorinated derivatives (e.g., [(4-fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine) require multi-step syntheses and specialized catalysts, increasing production costs .
- Solubility Limitations : The hydrophobic nature of N-alkyl substituents (e.g., isopropyl) may reduce aqueous solubility, necessitating formulation optimizations .
- Biological Selectivity : While 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine shows promise in preclinical studies, off-target effects due to its flexible ethyl linker remain a concern .
Biological Activity
Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a pyrrole-based compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of a pyrrole ring substituted with a methyl group and an amine functional group. Its molecular formula is with a molecular weight of approximately 110.15 g/mol. The presence of the pyrrole moiety is significant as it contributes to the compound's reactivity and biological profile.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
- Receptor Binding : It can bind to certain receptors, altering their activity and impacting cellular functions.
Research indicates that the mechanism may involve the disruption of bacterial cell membranes or interference with metabolic processes within pathogens.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound's anticancer potential is under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation. For example, research on similar pyrrole derivatives has highlighted their ability to induce apoptosis in various cancer cell lines, including lung (A549) and colon (HT29) cancer cells .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Alkylation : Reaction of 1-methylpyrrole with appropriate alkyl halides in the presence of a base.
- Reductive Amination : Using aldehydes or ketones followed by reduction to form the desired amine.
These methods emphasize the versatility in synthesizing this compound and its derivatives, facilitating further exploration of its biological activities .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | Demonstrated MIC values as low as 3.12 μg/mL against S. aureus; effective against E. coli. |
| Study 2 | Anticancer Activity | Induced apoptosis in A549 and HT29 cells; further investigation required for detailed mechanisms. |
| Study 3 | Mechanism Exploration | Proposed interactions with bacterial membranes leading to enhanced permeability and cell death. |
Q & A
Q. What are the recommended synthetic routes for Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrrole derivatives and methylamine precursors. For example, refluxing 1-methyl-1H-pyrrole-2-carbaldehyde with methylamine in ethanol under acidic catalysis (e.g., acetic acid) yields the target amine. Optimization involves adjusting stoichiometry (e.g., 1:1.2 aldehyde-to-amine ratio), solvent polarity, and temperature (70–80°C for 6–8 hours) to maximize yield . Characterization via -NMR should confirm the presence of methyl groups (δ 2.2–2.5 ppm) and pyrrole protons (δ 6.0–6.5 ppm) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- -NMR : Look for a singlet at δ ~2.3 ppm (N-methyl group), a multiplet at δ ~3.5–4.0 ppm (CHNH), and pyrrole protons at δ 5.8–6.3 ppm .
- -NMR : Peaks at δ 35–40 ppm (N-CH), δ 50–55 ppm (CH-NH), and δ 105–120 ppm (pyrrole carbons) .
- FT-IR : Stretching vibrations at 3250–3350 cm (N-H), 2800–2900 cm (C-H in CH), and 1600–1650 cm (C=N/C=C) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation (risk of respiratory irritation) and wear nitrile gloves to prevent skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can QSAR models be developed to predict the biological activity of derivatives of this compound?
- Methodological Answer : Use software like MOE or Schrodinger to calculate descriptors such as LogP (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., HOMO-LUMO gaps). Train models using partial least squares (PLS) regression on datasets of structurally similar amines with known antibacterial IC values. Validate with leave-one-out cross-validation (r > 0.7) . For instance, highlights LogP and SMR as critical predictors for antimicrobial activity.
Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental biological activity data?
- Methodological Answer : Discrepancies often arise from ligand flexibility or solvent effects. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein-ligand conformational changes. Compare docking scores (AutoDock Vina) with experimental IC values. If docking suggests high affinity (e.g., -7.0 kcal/mol) but low activity, re-evaluate binding modes using crystallographic data (e.g., SHELXL-refined structures) . demonstrates this approach for antimicrobial targets, revealing interactions with residues like LEU704 and GLY707.
Q. What challenges arise in crystallographic refinement of this compound, and how can specialized software address them?
- Methodological Answer : Challenges include disordered pyrrole rings and weak diffraction due to flexible methyl groups. Use SHELXL for high-resolution refinement, applying restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters. For twinned crystals, employ TWIN/BASF commands in SHELXTL. ORTEP-3 can visualize thermal ellipsoids to validate geometry . notes SHELXL’s robustness in handling small-molecule twinning and disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
